

Application Note: In Vitro Dissolution Testing of Dexlansoprazole Modified-Release Capsules

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Compound of Interest

Compound Name: **Dexlansoprazole**

Cat. No.: **B1670344**

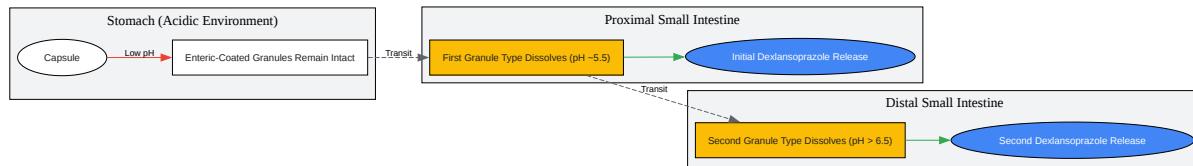
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Introduction

Dexlansoprazole is a proton pump inhibitor (PPI) formulated as modified-release (MR) capsules for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis. The MR capsules employ a dual delayed-release drug delivery system, containing two types of enteric-coated granules that release the active pharmaceutical ingredient (API) at different pH levels, leading to a prolonged therapeutic effect.^{[1][2][3][4]} This application note provides detailed protocols for the in vitro dissolution testing of **dexlansoprazole** MR capsules, based on recommendations from the U.S. Food and Drug Administration (FDA) and scientific literature. These protocols are essential for quality control, formulation development, and ensuring bioequivalence with reference products.

Principle of Dual Delayed-Release

Dexlansoprazole MR capsules are designed to release the drug in two phases. This is achieved by incorporating two distinct types of enteric-coated granules within a single capsule. The first type of granule is designed to release **dexlansoprazole** in the proximal small intestine, while the second type releases the drug further down in the more distal region of the small intestine.^{[2][3]} This dual-release mechanism is pH-dependent and necessitates a comprehensive dissolution testing strategy that simulates the physiological pH changes along the gastrointestinal tract.



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Figure 1: Conceptual diagram of the dual delayed-release mechanism of **dexlansoprazole** MR capsules.

Experimental Protocols

The following protocols are recommended for conducting comparative in vitro dissolution studies of **dexlansoprazole** MR capsules.

I. Acid Resistance Testing

This test evaluates the integrity of the enteric coating in an acidic medium, simulating the stomach environment.

Methodology:

- Apparatus: USP Apparatus I (Baskets).
- Dissolution Medium: 500 mL of 0.1 N HCl.
- Temperature: $37 \pm 0.5^\circ\text{C}$.
- Rotation Speed: 100 rpm.[5][6]
- Procedure:
 - Place one capsule in each of the six dissolution vessels.

- Operate the apparatus for 120 minutes.
- After 120 minutes, withdraw a sample of the medium and analyze for **dexlansoprazole** content.
- Acceptance Criteria: The amount of **dexlansoprazole** released should be minimal, demonstrating acid resistance. Specific limits are typically established during product development and are subject to review.

II. Buffer Stage Dissolution Profiling

To characterize the dual-release profile, dissolution studies should be conducted in various buffer media with increasing pH values.[\[5\]](#)

Methodology:

- Apparatus: USP Apparatus I (Baskets).
- Rotation Speed: 100 rpm.[\[5\]](#)
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Dissolution Media:
 - pH 4.5 buffer
 - pH 6.0 buffer
 - pH 6.8 phosphate buffer (with or without a surfactant like Sodium Lauryl Sulfate (SLS))[\[5\]](#)
[\[7\]](#)
 - Water
- Procedure:
 - Perform separate dissolution runs for each of the specified media.
 - For each medium, place one capsule in each of the twelve dissolution vessels.

- Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes and hourly thereafter as appropriate for the formulation).
- Replace the withdrawn sample volume with fresh, pre-warmed medium.
- Filter the samples promptly and analyze for **dexlansoprazole** concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis: For comparative studies, dissolution profiles of the test product should be compared against a reference product. The mean, range, and coefficient of variation (%CV) should be calculated for each time point across twelve units.[5]

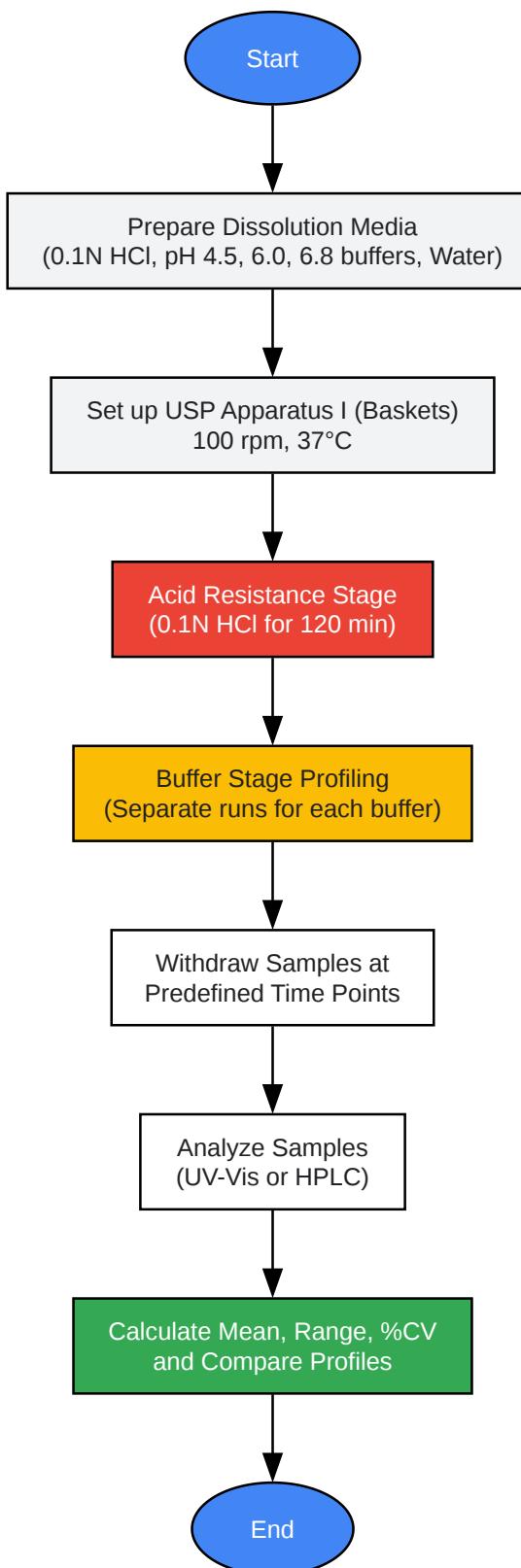
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Figure 2: General workflow for the in vitro dissolution testing of **dexlansoprazole MR** capsules.

Data Presentation

Quantitative data from dissolution studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Recommended Dissolution Testing Conditions

Parameter	Acid Resistance Stage	Buffer Stage
Apparatus	USP Apparatus I (Baskets)	USP Apparatus I (Baskets)
Rotation Speed	100 rpm	100 rpm
Temperature	37 ± 0.5°C	37 ± 0.5°C
Medium	0.1 N HCl	pH 4.5 Buffer, pH 6.0 Buffer, pH 6.8 Phosphate Buffer, Water
Volume	500 mL	900 mL
Duration	120 minutes	Profiled over several hours

Table 2: Template for Comparative Dissolution Profile Data (Example for pH 6.8 Medium)

Time (min)	% Dissolved (Test Product - Mean)	% Dissolved (Test Product - %CV)	% Dissolved (Reference Product - Mean)	% Dissolved (Reference Product - %CV)
15				
30				
60				
120				
180				
240				
360				
480				

Note: The FDA states that dissolution specifications will be determined upon review of the data submitted in an Abbreviated New Drug Application (ANDA).[\[5\]](#)[\[6\]](#) Therefore, acceptance criteria should be established based on comparative studies with the reference listed drug.

Conclusion

The in vitro dissolution testing of **dexlansoprazole** MR capsules requires a multi-stage approach to adequately characterize its dual delayed-release properties. The protocols outlined in this application note, which include an acid resistance stage followed by profiling in multiple buffer systems, provide a robust framework for researchers, scientists, and drug development professionals. Adherence to these detailed methodologies and clear data presentation are critical for ensuring product quality and demonstrating bioequivalence.

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